molecular formula C5H6 B14715184 1,2-Dimethylidenecyclopropane CAS No. 18631-85-1

1,2-Dimethylidenecyclopropane

Cat. No.: B14715184
CAS No.: 18631-85-1
M. Wt: 66.10 g/mol
InChI Key: ZNKWTJLYBOAVHI-UHFFFAOYSA-N
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Description

1,2-Dimethylidenecyclopropane is an organic compound that belongs to the class of cyclopropanes. It consists of a cyclopropane ring with two methylene groups attached to adjacent carbon atoms. This compound is known for its unique structural properties and high reactivity due to the ring strain in the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylidenecyclopropane can be synthesized through various methods. One common method involves the reaction of 1,2-dibromoethane with a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction leads to the formation of the cyclopropane ring with the elimination of hydrogen bromide (HBr).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylidenecyclopropane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclopropanes.

Scientific Research Applications

1,2-Dimethylidenecyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethylidenecyclopropane involves its high reactivity due to the ring strain in the cyclopropane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclopropane: Similar structure but lacks the double bonds present in 1,2-Dimethylidenecyclopropane.

    Cyclopropane: The simplest cyclopropane compound without any substituents.

    Cyclopentane: A larger ring structure with five carbon atoms.

Uniqueness

This compound is unique due to its high ring strain and the presence of two methylene groups, which confer distinct reactivity and chemical properties compared to other cyclopropanes and cycloalkanes.

Properties

CAS No.

18631-85-1

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

IUPAC Name

1,2-dimethylidenecyclopropane

InChI

InChI=1S/C5H6/c1-4-3-5(4)2/h1-3H2

InChI Key

ZNKWTJLYBOAVHI-UHFFFAOYSA-N

Canonical SMILES

C=C1CC1=C

Origin of Product

United States

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